4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde
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Overview
Description
4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the dihydrobenzofuran ring . The benzaldehyde group can then be introduced via formylation reactions using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 4-(2,3-Dihydrobenzofuran-5-yl)benzoic acid.
Reduction: 4-(2,3-Dihydrobenzofuran-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde in biological systems involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
- **4-(2,3-Dihydrobenzofuran-5-yl)
Benzofuran: A simpler structure without the benzaldehyde group, known for its antimicrobial properties.
2,3-Dihydrobenzofuran: Lacks the benzaldehyde moiety but shares the dihydrobenzofuran ring structure.
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUFOACEXNVVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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